2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose
CAS No.: 152957-34-1
Cat. No.: VC0129682
Molecular Formula: C14H18N2O8
Molecular Weight: 342.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152957-34-1 |
|---|---|
| Molecular Formula | C14H18N2O8 |
| Molecular Weight | 342.304 |
| IUPAC Name | N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 |
| Standard InChI Key | PXMQUEGJJUADKD-RKQHYHRCSA-N |
| SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Introduction
Basic Chemical Identity and Properties
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is a glycoside that features a 2-nitrophenyl group attached to a modified galactose sugar unit. The compound's fundamental chemical identifiers and physical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 152957-34-1 |
| Molecular Formula | C14H18N2O8 |
| Molecular Weight | 342.304 g/mol |
| Exact Mass | 342.10600 |
| IUPAC Name | N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |
| PSA | 154.07000 |
| WGK Germany | 3 |
The compound consists of a 2-nitrophenyl group attached at the anomeric position of a 2-acetamido-2-deoxy-D-galactopyranose unit in the beta configuration. This structural arrangement contributes to its distinctive chemical and biological properties, making it valuable for various research applications.
Structural Characteristics
Molecular Structure
The molecular structure of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose features several key elements:
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A 2-nitrophenyl group at the anomeric carbon (C-1) in beta configuration
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An acetamido (N-acetyl) group replacing the hydroxyl at C-2 position
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A galactopyranose core structure with hydroxyl groups at C-3, C-4, and C-6 positions
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A hydroxymethyl group at C-5
This arrangement creates a compound with specific stereochemistry that influences its reactivity and biological interactions .
Stereochemistry
The compound exhibits beta stereochemistry at the anomeric carbon, which distinguishes it from its alpha counterpart. This stereochemical configuration is crucial for its biological activity and chemical properties. The beta linkage between the 2-nitrophenyl group and the sugar moiety affects how it interacts with enzymes, particularly glycosidases and glycosyltransferases.
Synthesis Methods
Glycosylation Reactions
The synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose typically involves glycosylation reactions where a 2-nitrophenyl group is attached to a protected galactopyranose derivative, followed by deprotection steps to yield the final product. This process requires careful control of reaction conditions to ensure the correct stereochemistry and prevent side reactions.
Strategic Protection and Deprotection
A common synthetic approach involves:
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Protection of specific hydroxyl groups on the galactopyranose unit
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Introduction of the acetamido group at C-2 position
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Glycosylation with 2-nitrophenol to form the glycosidic bond
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Selective deprotection to reveal the final compound
The synthesis often requires multiple steps to achieve the desired stereochemistry and substitution pattern .
Chemical Reactivity
Hydrolysis Reactions
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose can undergo hydrolysis reactions, particularly in acidic or basic conditions or in the presence of specific enzymes. The glycosidic bond between the 2-nitrophenyl group and the sugar moiety is susceptible to cleavage, making this compound useful as a substrate for studying glycosidase activities.
Biological Activities and Applications
Research Applications
The compound has potential applications in:
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Studying glycosidase activities
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Investigating carbohydrate-protein interactions
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Developing glycobiology research tools
Comparison with Related Compounds
Structural Analogs
Several related compounds share structural similarities with 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose but differ in key aspects:
These structural differences significantly impact the compounds' interactions with enzymes and their effectiveness as substrates or inhibitors in biological systems.
Binding Affinity Differences
Research has shown that the position of the nitro group on the phenyl ring and the anomeric configuration significantly affect binding affinities to various lectins. For instance, comparisons of methyl or p-nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside with their corresponding β anomers have demonstrated that the α anomer can be bound 6 to 8 times more avidly than the β anomer in some lectin systems .
Analytical Characterization
Spectroscopic Analysis
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose can be characterized using various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the stereochemistry and structural arrangement
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Infrared (IR) spectroscopy: Helps identify functional groups like the nitro, acetamido, and hydroxyl groups
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Mass spectrometry: Confirms the molecular weight and fragmentation pattern
These analytical techniques are essential for confirming the structure and purity of synthesized compounds .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose and related compounds. The typical purity standard for research applications is >95%, as indicated by HPLC analysis.
Research Applications and Future Directions
Current Research Applications
Current applications of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume